molecular formula C19H25N5O2 B6534856 N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049176-44-4

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534856
CAS No.: 1049176-44-4
M. Wt: 355.4 g/mol
InChI Key: CPOGFNYXKKCASN-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 6 and a piperazine-1-carboxamide moiety at position 2. The cyclohexyl group attached to the carboxamide nitrogen distinguishes it from other piperazine derivatives.

Properties

IUPAC Name

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19(20-15-5-2-1-3-6-15)24-12-10-23(11-13-24)18-9-8-16(21-22-18)17-7-4-14-26-17/h4,7-9,14-15H,1-3,5-6,10-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOGFNYXKKCASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the furan moiety. The piperazine ring is then incorporated, and finally, the cyclohexyl group is added to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent introduced .

Scientific Research Applications

N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-cyclohexyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide and analogous compounds:

Compound Name Core Structure Key Functional Groups Unique Features Biological Activity Reference
Target Compound Pyridazine + Piperazine Furan-2-yl, Cyclohexyl carboxamide Hybrid aromatic-heterocyclic scaffold Potential enzyme inhibition, anticancer activity (hypothesized)
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide Pyridazine + Piperazine Chloro, Fluorophenyl, Methylpyridazine Halogen substituents enhance receptor binding affinity Studied for neurological and antimicrobial applications
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide Triazolopyridazine + Piperazine Triazole ring, Isopropylphenyl Triazole enhances metabolic stability Explored for anti-inflammatory and antiviral activity
N-cyclohex-3-en-1-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide Piperazine + Furan Cyclohexene, Furan-carbonyl Unsaturated cyclohexene alters solubility and reactivity Used as a building block in drug synthesis
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide Triazolopyridazine + Piperazine Fluorophenyl, Furan-triazole Fluorine improves bioavailability Potential anticancer agent

Key Differences in Pharmacological Profiles

Halogenated analogs (e.g., N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide) exhibit higher receptor affinity due to halogen bonding but may have increased toxicity risks .

Biological Activity :

  • Compounds with triazole rings (e.g., 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide) show enhanced metabolic stability compared to furan-pyridazine hybrids, making them preferable for oral drug development .
  • Furan-containing analogs (e.g., N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide) demonstrate selective enzyme inhibition, particularly in kinase pathways, but may suffer from rapid hepatic clearance .

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